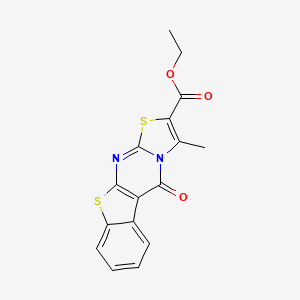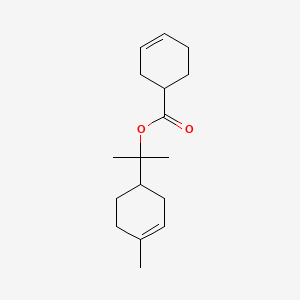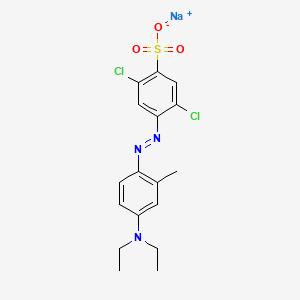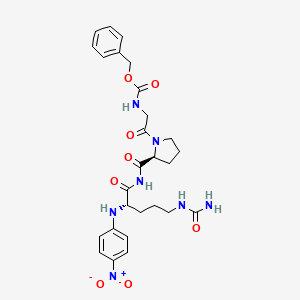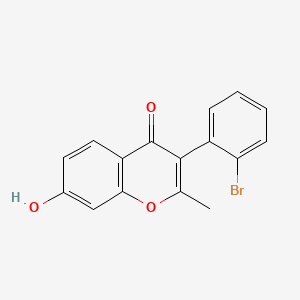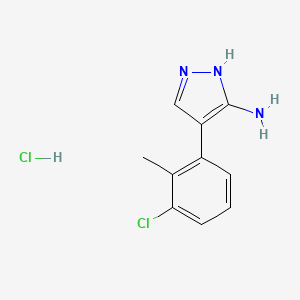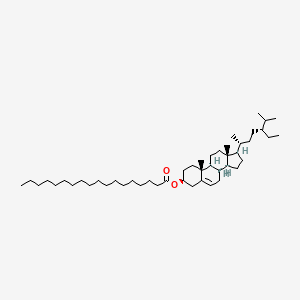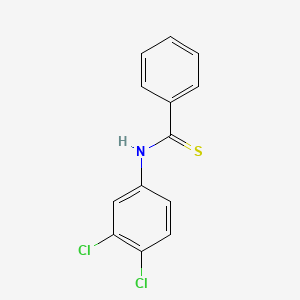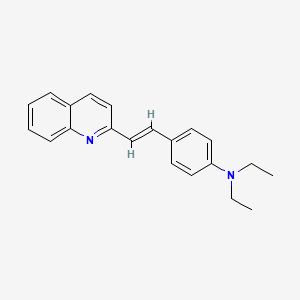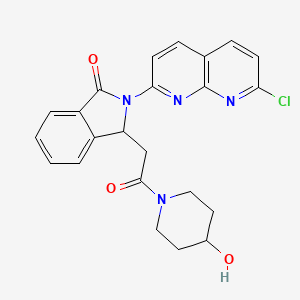
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound that features a piperidinol core linked to a naphthyridine and isoindolinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperidinol core through reduction or substitution reactions.
- Coupling of the naphthyridine and isoindolinone moieties via acylation or condensation reactions.
- Purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Implementation of continuous flow chemistry for improved efficiency.
- Adherence to Good Manufacturing Practices (GMP) for pharmaceutical applications.
化学反応の分析
Types of Reactions
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceutical Research: Explored for its potential as a therapeutic agent in treating diseases such as cancer or infections.
Industry
Material Science:
作用機序
The mechanism of action of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:
Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
類似化合物との比較
Similar Compounds
4-Piperidinol Derivatives: Compounds with similar piperidinol cores but different substituents.
Naphthyridine Compounds: Compounds featuring the naphthyridine moiety with various functional groups.
Isoindolinone Derivatives: Compounds with the isoindolinone structure and different side chains.
Uniqueness
The uniqueness of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)- lies in its specific combination of functional groups and its potential for diverse biological activities.
特性
CAS番号 |
103255-83-0 |
|---|---|
分子式 |
C23H21ClN4O3 |
分子量 |
436.9 g/mol |
IUPAC名 |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H21ClN4O3/c24-19-7-5-14-6-8-20(26-22(14)25-19)28-18(16-3-1-2-4-17(16)23(28)31)13-21(30)27-11-9-15(29)10-12-27/h1-8,15,18,29H,9-13H2 |
InChIキー |
MENRZGQHZLNTSV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C(=O)CC2C3=CC=CC=C3C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


